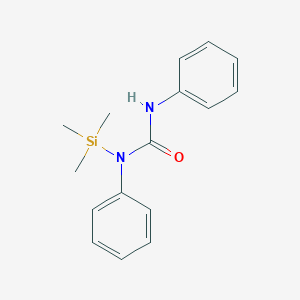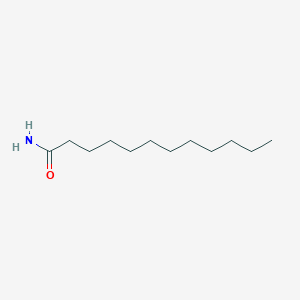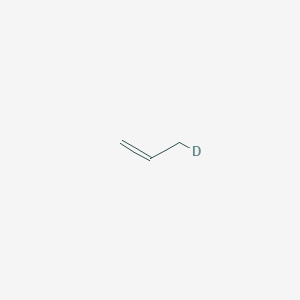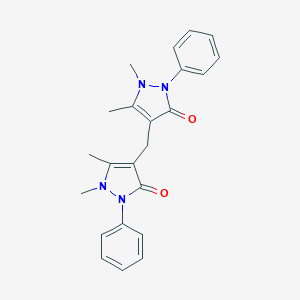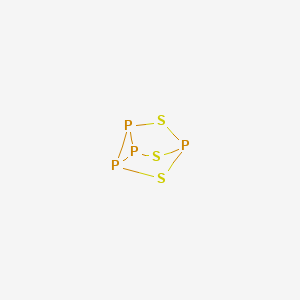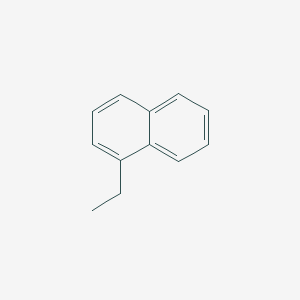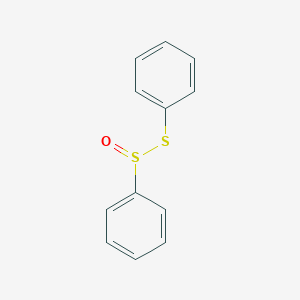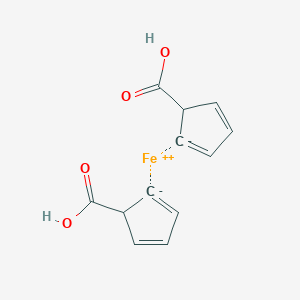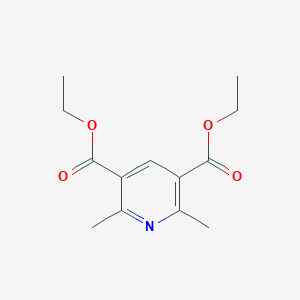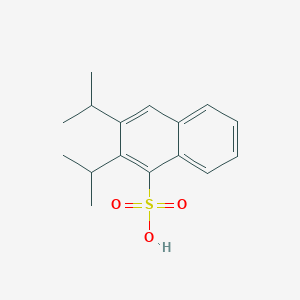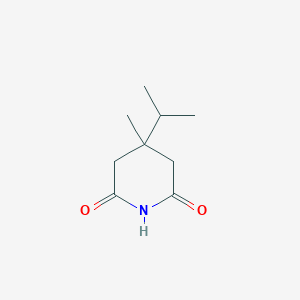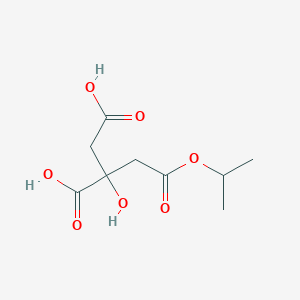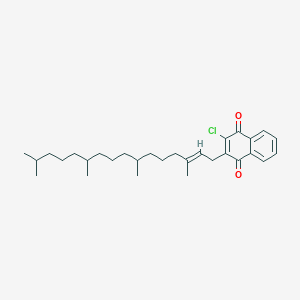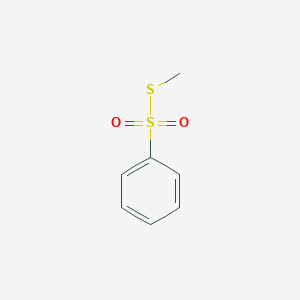
Methylsulfanylsulfonylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylsulfanylsulfonylbenzene, also known as MSB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSB belongs to the class of organosulfur compounds and is characterized by its unique chemical structure, which consists of a benzene ring attached to two sulfone groups and a methylsulfonyl group. In
作用機序
The mechanism of action of Methylsulfanylsulfonylbenzene is not fully understood. However, it is believed that Methylsulfanylsulfonylbenzene exerts its therapeutic effects by modulating various signaling pathways involved in inflammation and cancer. Methylsulfanylsulfonylbenzene has been shown to inhibit the NF-kB signaling pathway, which is known to play a crucial role in the development of inflammation and cancer. Methylsulfanylsulfonylbenzene has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
生化学的および生理学的効果
Methylsulfanylsulfonylbenzene has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Methylsulfanylsulfonylbenzene has also been shown to increase the production of antioxidant enzymes, such as glutathione peroxidase and superoxide dismutase. In animal models, Methylsulfanylsulfonylbenzene has been found to reduce the severity of arthritis and colitis.
実験室実験の利点と制限
One of the main advantages of using Methylsulfanylsulfonylbenzene in lab experiments is its ability to inhibit the growth of cancer cells. Methylsulfanylsulfonylbenzene has been found to be effective against various cancer cell lines, making it a promising candidate for cancer therapy. Another advantage is its anti-inflammatory properties, which make it useful for studying the mechanisms of inflammation and developing new anti-inflammatory drugs. However, one of the limitations of using Methylsulfanylsulfonylbenzene in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of Methylsulfanylsulfonylbenzene. One area of research is the development of Methylsulfanylsulfonylbenzene-based therapies for cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of Methylsulfanylsulfonylbenzene, which could lead to the identification of new drug targets. Additionally, the development of new synthesis methods for Methylsulfanylsulfonylbenzene could improve its solubility and bioavailability, making it a more effective therapeutic agent.
合成法
Methylsulfanylsulfonylbenzene can be synthesized using various methods, including the reaction of benzene with sulfur trioxide to form benzenesulfonic acid, followed by the reaction of benzenesulfonic acid with dimethyl sulfide and sulfuric acid to yield Methylsulfanylsulfonylbenzene. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with dimethyl sulfide and aluminum chloride. The resulting product is then treated with sodium hydroxide to form Methylsulfanylsulfonylbenzene.
科学的研究の応用
Methylsulfanylsulfonylbenzene has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Methylsulfanylsulfonylbenzene has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to reduce inflammation in animal models of arthritis and colitis.
特性
CAS番号 |
1125-25-3 |
|---|---|
製品名 |
Methylsulfanylsulfonylbenzene |
分子式 |
C7H8O2S2 |
分子量 |
188.3 g/mol |
IUPAC名 |
methylsulfanylsulfonylbenzene |
InChI |
InChI=1S/C7H8O2S2/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3 |
InChIキー |
OUIUETPSTFDLHC-UHFFFAOYSA-N |
SMILES |
CSS(=O)(=O)C1=CC=CC=C1 |
正規SMILES |
CSS(=O)(=O)C1=CC=CC=C1 |
同義語 |
Benzenethiosulfonic acid S-methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



